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4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Kinase inhibitor scaffold hopping Thiazole-pyrimidine connectivity Aurora kinase selectivity

This 2-aminothiazole probe inverts the pyrimidine-thiazole connectivity of the classic N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, repositioning its hinge-binding motif for CDK-family engagement. The 4-trifluoromethylphenyl terminus eliminates the morpholino-mediated CYP N-dealkylation liability of CYC116, offering a low-clearance benchmark for hepatic stability assays. Source this compound to profile CDK1/2/5/9 selectivity and bolster diversity-oriented, CNS-oriented kinase libraries.

Molecular Formula C15H11F3N4S
Molecular Weight 336.34
CAS No. 2061149-22-0
Cat. No. B2413546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
CAS2061149-22-0
Molecular FormulaC15H11F3N4S
Molecular Weight336.34
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C3=NC=NC=C3
InChIInChI=1S/C15H11F3N4S/c1-9-13(12-6-7-19-8-20-12)23-14(21-9)22-11-4-2-10(3-5-11)15(16,17)18/h2-8H,1H3,(H,21,22)
InChIKeyOIGRZRJQYIIURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine Is a Structurally Distinct Kinase-Targeted Probe


4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (CAS 2061149-22-0) is a synthetic small molecule built on a 2-aminothiazole scaffold that simultaneously displays a 4-pyrimidinyl substituent at the thiazole 5-position and a 4-(trifluoromethyl)phenyl group at the 2-amine . The architecture is characteristic of type I kinase hinge-binding motifs, and the trifluoromethyl aniline terminus provides a distinct electrostatic and steric signature compared to the morpholinoaniline terminus found in advanced aurora kinase chemotypes such as CYC116 [1]. This structural differentiation is expected to produce meaningful divergence in kinase selectivity, physicochemical properties, and off-target profiles, making the compound a valuable probe for chemical biology and medicinal chemistry programs that require a distinct vector from established N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series.

Why Generic Thiazolopyrimidine Analogs Cannot Substitute for 4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine


Despite a common 2-aminothiazole core, subtle variations in heterocycle connectivity and aniline substitution profoundly alter kinase-inhibitor hydrogen-bond networks and hydrophobic packing. In the well-characterized N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, para-substituent identity on the aniline ring directly governs aurora A/B potency and selectivity [1]. The target compound inverts the pyrimidine-thiazole connectivity relative to that series, repositioning the hinge-binding pyrimidine and switching the aniline bridge from pyrimidine-2-amine to thiazole-2-amine. Even within the limited public structural biology data, related 4-methyl-5-(pyrimidin-4-yl)thiazol-2-amine derivatives exhibit divergent target engagement—for example, engaging CDK2 in the KLIFS database [2]—confirming that generic interchange with pyrimidin-2-amine-linked or differently substituted analogs is not scientifically defensible without empirical selectivity data.

Quantitative Differentiation Evidence for 4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine


Scaffold Connectivity Differentiates This Compound from Established Aurora Kinase Inhibitor CYC116

The target compound features a pyrimidin-4-yl substituent at the thiazole 5-position and a 4-(trifluoromethyl)phenyl group at the thiazole 2-amine, whereas the clinical-stage aurora kinase inhibitor CYC116 adopts a pyrimidin-2-amine core linked to a 4-morpholinoaniline [1]. This connectivity switch reorients the hinge-binding heterocycle relative to the ribose pocket and alters the exit vector of the aniline moiety. No direct head-to-head enzymatic data are available; however, CYC116 achieves Ki values of 8.0 nM (Aurora A) and 9.2 nM (Aurora B) [1], and the target compound's distinct scaffold predicts occupancy of different kinome space.

Kinase inhibitor scaffold hopping Thiazole-pyrimidine connectivity Aurora kinase selectivity

Predicted Physicochemical Differentiation: Lipophilicity and Permeability

ACD/Labs Percepta predictions yield a LogP of 3.50 and a pH-independent LogD of 3.58 for the target compound . In comparison, the morpholino analog 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) carries a basic morpholine that reduces LogD at physiological pH (estimated LogD ≈ 2.1) [1]. A ΔLogD of approximately 1.5 log units implies a roughly 30-fold difference in octanol-water partitioning, which correlates with differential membrane permeability, plasma protein binding, and volume of distribution.

Lipophilicity Permeability Physicochemical profiling

Kinase Profiling Divergence: CDK2 Engagement by Analogous Scaffold

The KLIFS kinase–ligand interaction database contains multiple CDK2 co-crystal structures with 4-methyl-5-(pyrimidin-4-yl)thiazol-2-amine derivatives, confirming that the scaffold can occupy the CDK2 ATP site (PDB 2UUE, similarity score 1.00 vs. query scaffold) [1]. In contrast, CYC116 is a dual aurora A/B inhibitor with no significant CDK2 activity at therapeutically relevant concentrations [2]. Although target-compound CDK2 IC50 data are not publicly reported, the structural biology evidence indicates that the pyrimidin-4-yl-thiazole connectivity directs the scaffold toward CDK-family kinases rather than aurora kinases.

CDK2 inhibition Kinase selectivity KLIFS structural data

Predicted Metabolic Stability: Trifluoromethyl vs. Morpholino Clearance Risk

The 4-trifluoromethyl substituent is generally resistant to oxidative metabolism, whereas the morpholine ring in CYC116 is a known site for CYP-mediated N-dealkylation and ring oxidation [1][2]. In the J. Med. Chem. 2010 series, morpholino-containing analogs showed moderate to high intrinsic clearance in human liver microsomes (CLint > 50 µL/min/mg for several members) [2]. Although no microsomal stability data exist for the target compound, the replacement of morpholine with a metabolically inert CF3 group is a well-precedented strategy for reducing oxidative clearance (class-level inference supported by extensive medicinal chemistry literature).

Metabolic stability CYP liability Trifluoromethyl group

Research and Industrial Application Scenarios for 4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine


Kinase Selectivity Panel Screening for CDK-Family Targets

KLIFS structural data demonstrate that 4-methyl-5-(pyrimidin-4-yl)thiazol-2-amine derivatives co-crystallize with CDK2, suggesting this scaffold may preferentially engage cyclin-dependent kinases rather than aurora kinases [1]. Procure this compound as a selectivity probe when profiling CDK1/2/5/9 panels against aurora-focused chemotypes such as CYC116.

Scaffold-Hopping Library Design for Lipophilic Lead Space Exploration

With a predicted LogD of 3.58, this compound occupies a significantly more lipophilic region of chemical space than the morpholino analog CYC116 (estimated LogD ≈ 2.1) [2]. Incorporate into diversity-oriented synthesis libraries where elevated LogD is desirable, such as CNS-targeted kinase inhibitor campaigns.

Metabolic Stability Optimization via Morpholine-to-CF3 Replacement

Replacement of the morpholino group (present in CYC116) with a 4-trifluoromethylphenyl group eliminates a major site of CYP-mediated N-dealkylation, potentially reducing oxidative clearance [3]. Use this compound as a low-clearance benchmark analog in hepatic microsome or hepatocyte stability assays alongside morpholino-containing control compounds.

Crystallography Soaking Experiments for Reverse-Engineering Kinase Selectivity

The close structural relationship to CDK2-ligated scaffolds in KLIFS (PDB 2UUE) makes this compound a candidate for high-throughput crystallographic soaking against CDK2, CDK5, and CDK9 to empirically determine selectivity determinants arising from the pyrimidin-4-yl connectivity switch relative to pyrimidin-2-amine series [1].

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